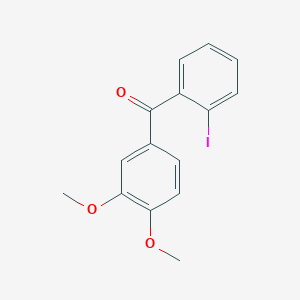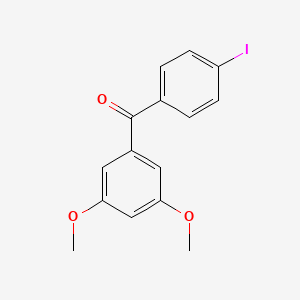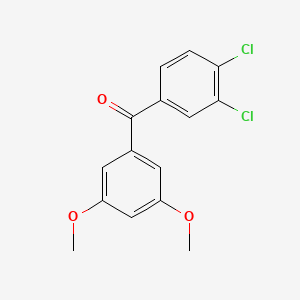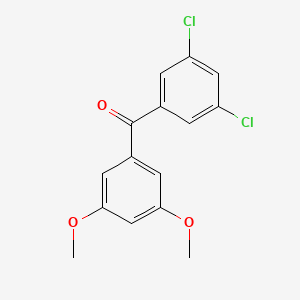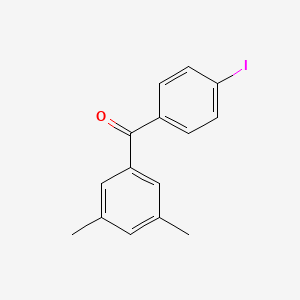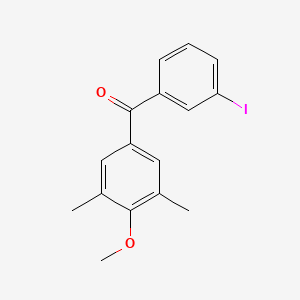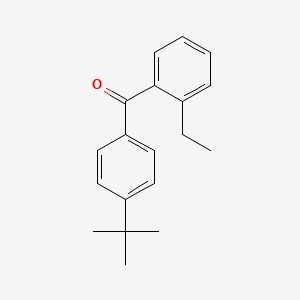![molecular formula C20H14Cl2O2 B1359097 [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone CAS No. 58042-05-0](/img/structure/B1359097.png)
[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone: is an organic compound with the molecular formula C14H10Cl2O2. This compound is characterized by the presence of two phenyl groups, one of which is substituted with a methoxy group and two chlorine atoms. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the benzyl group, forming the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound has been investigated for its potential biological activities, including its role as an inhibitor of certain enzymes. It is also used in the study of biochemical pathways and the development of new pharmaceuticals .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Industry: Industrially, the compound is used in the production of various chemicals and materials. It serves as a precursor for the synthesis of polymers, resins, and other industrial products .
Mecanismo De Acción
The mechanism of action of [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . This inhibition can affect various biochemical pathways and lead to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
- [4-[(2,4-Dichlorophenyl)methoxy]phenyl}methanol
- 4-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}pyrimidin-2-amine
- Ketoconazole
Comparison: Compared to similar compounds, [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone is unique due to its specific substitution pattern and the presence of both methoxy and dichlorophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2O2/c21-17-9-6-16(19(22)12-17)13-24-18-10-7-15(8-11-18)20(23)14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSDZDUXYKLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614482 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58042-05-0 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



